

Application Notes and Protocols for the Quantification of 5-Nitro-2-pyridineacetonitrile

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Compound of Interest

Compound Name: **5-Nitro-2-pyridineacetonitrile**

Cat. No.: **B056153**

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Abstract

This document provides a comprehensive guide to the analytical quantification of **5-Nitro-2-pyridineacetonitrile**, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise and accurate measurement in drug development and quality control, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is accompanied by in-depth explanations of the underlying principles, experimental causality, and rigorous validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated analytical methods for **5-Nitro-2-pyridineacetonitrile**.

Introduction: The Significance of 5-Nitro-2-pyridineacetonitrile Quantification

5-Nitro-2-pyridineacetonitrile is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the ability to accurately quantify **5-Nitro-2-pyridineacetonitrile** in raw materials, in-process samples, and final intermediates is paramount. This application note details validated analytical methods to ensure the integrity of the manufacturing process and the final API. The methodologies

presented herein are designed to be robust, reliable, and compliant with global regulatory expectations.

Physicochemical Properties of 5-Nitro-2-pyridineacetonitrile

A foundational understanding of the analyte's properties is crucial for analytical method development.

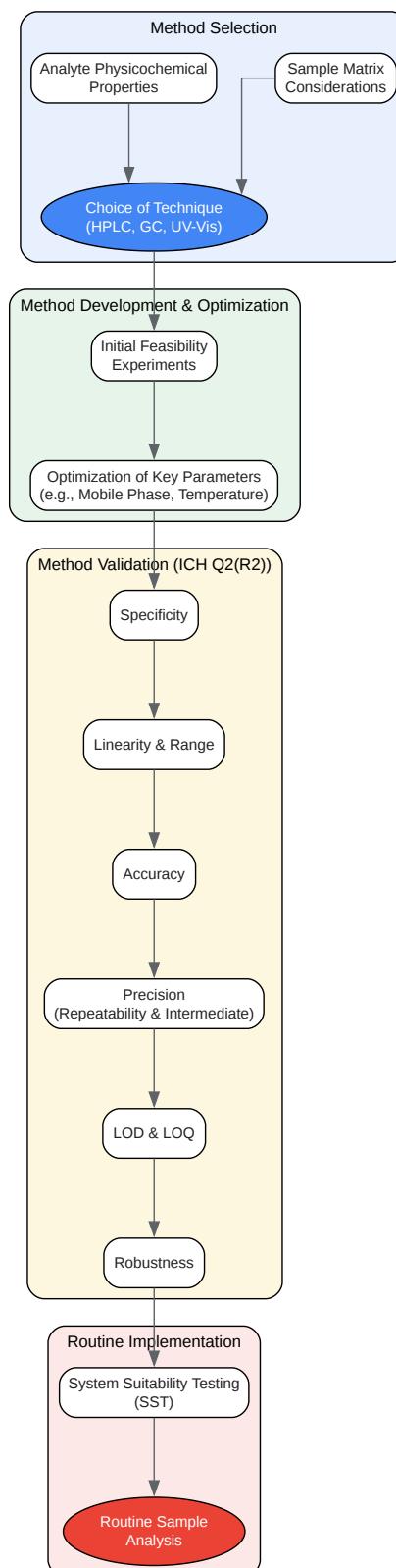
Property	Value	Source
IUPAC Name	2-(5-nitropyridin-2-yl)acetonitrile	N/A
CAS Number	123846-66-2	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	N/A
Molecular Weight	163.136 g/mol	[1]
Appearance	Solid (form may vary)	N/A
Purity	Typically >97%	[1]

Analytical Methodologies: A Multi-faceted Approach

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Here, we present three complementary techniques for the quantification of **5-Nitro-2-pyridineacetonitrile**.

Workflow for Analytical Method Selection and Validation

The following diagram illustrates the logical flow from method selection to full validation, ensuring the chosen method is fit for its intended purpose.

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Caption: Workflow for Analytical Method Selection and Validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for the quantification of non-volatile and thermally labile compounds like **5-Nitro-2-pyridineacetonitrile**, offering high resolution and sensitivity. A reverse-phase method is proposed, leveraging hydrophobic interactions for separation.

Principle of the HPLC Method

The analyte is separated on a C18 stationary phase with a polar mobile phase. The nitro group and pyridine ring impart a degree of polarity, while the overall aromatic structure provides hydrophobicity, allowing for good retention and separation. Detection is achieved via UV absorbance, where the nitroaromatic chromophore exhibits a strong response.

Instrumentation and Reagents

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size) is a suitable starting point.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or purified to 18.2 M Ω ·cm)
 - Formic acid (\geq 98%)
 - **5-Nitro-2-pyridineacetonitrile** reference standard (of known purity)

Detailed HPLC Protocol

4.3.1. Preparation of Mobile Phase and Solutions

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended for dissolving the standard and samples.[\[2\]](#)
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the **5-Nitro-2-pyridineacetonitrile** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4.3.2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase	Gradient elution with Mobile Phase A and B
Gradient Program	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-25 min: 10% B (equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	Determined by UV-Vis scan (expecting maximum absorbance around 250-300 nm due to the nitroaromatic structure)

4.3.3. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[\[3\]](#)[\[4\]](#)

- Inject the diluent (blank) to ensure no interfering peaks are present.

- Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
- Calculate the following parameters:
 - % Relative Standard Deviation (%RSD) of Peak Area: Should be $\leq 2.0\%.$ ^[5]
 - Tailing Factor (T): Should be $\leq 2.0.$ ^[5]
 - Theoretical Plates (N): Should be $> 2000.$ ^[5]

Method Validation Protocol (as per ICH Q2(R2))[6][7]

Specificity: Analyze a blank, a placebo (if applicable), the reference standard, and a sample spiked with known impurities to demonstrate that the peak for **5-Nitro-2-pyridineacetonitrile** is free from interference.^[6]

Linearity: Analyze a series of at least five concentrations across the desired range (e.g., 80-120% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r^2), which should be $\geq 0.999.$

Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%.

Precision:

- **Repeatability (Intra-assay precision):** Analyze a minimum of six replicate samples at 100% of the test concentration. The %RSD should be $\leq 2.0\%.$
- **Intermediate Precision:** Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Gas Chromatography (GC) Method

For the analysis of volatile impurities or for orthogonal confirmation, a GC method can be employed. Given the acetonitrile moiety and the aromatic nature of the compound, GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is suitable.

Principle of the GC Method

The sample is volatilized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The nitrogen-containing nature of **5-Nitro-2-pyridineacetonitrile** makes it highly responsive to an NPD, providing excellent sensitivity and selectivity.

Instrumentation and Reagents

- **GC System:** Equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID) or nitrogen-phosphorus detector (NPD), and a data acquisition system.
- **Column:** A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.
- **Reagents:**
 - Methanol (GC grade) or another suitable solvent
 - Carrier gas (Helium or Nitrogen, high purity)
 - Detector gases (Hydrogen and Air for FID; Hydrogen, Air, and Makeup gas for NPD)
 - **5-Nitro-2-pyridineacetonitrile** reference standard

Detailed GC Protocol

5.3.1. Preparation of Solutions

- Diluent: Methanol or another suitable high-purity solvent.
- Standard Stock Solution (e.g., 1000 µg/mL): Prepare as described in the HPLC section, using the appropriate GC-grade solvent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

5.3.2. Chromatographic Conditions

Parameter	Condition
Column	DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250°C
Injection Mode	Split (e.g., 20:1)
Injection Volume	1 µL
Oven Temperature Program	Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Detector	NPD
Detector Temperature	300°C

5.3.3. System Suitability and Method Validation

Follow the same principles for system suitability and method validation as outlined in the HPLC section, adapting the parameters for a GC system (e.g., peak symmetry instead of tailing factor).

UV-Vis Spectrophotometry Method

For a rapid and straightforward estimation of **5-Nitro-2-pyridineacetonitrile** in simple solutions, UV-Vis spectrophotometry can be a valuable tool. This method is particularly useful

for in-process checks where high sample throughput is required.

Principle of the UV-Vis Method

This method relies on the inherent ability of the nitroaromatic structure of **5-Nitro-2-pyridineacetonitrile** to absorb light in the ultraviolet-visible region of the electromagnetic spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Instrumentation and Reagents

- UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-400 nm.
- Cuvettes: 1 cm path length quartz cuvettes.
- Reagents:
 - Methanol (spectroscopic grade) or another suitable UV-transparent solvent.
 - **5-Nitro-2-pyridineacetonitrile** reference standard.

Detailed UV-Vis Protocol

6.3.1. Determination of Maximum Wavelength (λ_{max})

- Prepare a dilute solution of **5-Nitro-2-pyridineacetonitrile** in the chosen solvent (e.g., 10 $\mu\text{g/mL}$ in methanol).
- Scan the solution from 400 nm to 200 nm using the solvent as a blank.
- Identify the wavelength of maximum absorbance (λ_{max}). Nitroaromatic compounds typically exhibit strong absorbance in the 250-300 nm range.^[7]

6.3.2. Preparation of Calibration Curve

- Prepare a series of standard solutions of **5-Nitro-2-pyridineacetonitrile** in the chosen solvent, with concentrations bracketing the expected sample concentration.

- Measure the absorbance of each standard solution at the predetermined λ_{max} , using the solvent as a blank.
- Plot a graph of absorbance versus concentration.

6.3.3. Sample Analysis

- Prepare the sample solution, ensuring the concentration falls within the range of the calibration curve (dilution may be necessary).
- Measure the absorbance of the sample solution at λ_{max} .
- Determine the concentration of **5-Nitro-2-pyridineacetonitrile** in the sample by interpolating from the calibration curve.

Method Validation

The UV-Vis method should be validated for linearity, accuracy, precision, and range as described in the HPLC section. Specificity can be a limitation of this technique, as any impurity that absorbs at the same wavelength will interfere with the measurement.

Data Presentation and Summary

The following table summarizes the key performance characteristics that should be established during method validation for each analytical technique.

Validation Parameter	HPLC	GC	UV-Vis Spectrophotometry
Specificity	High (demonstrated by peak purity)	High (demonstrated by peak purity)	Low to Moderate (susceptible to interferences)
Linearity (r^2)	≥ 0.999	≥ 0.999	≥ 0.995
Accuracy (%) Recovery	98.0 - 102.0%	98.0 - 102.0%	95.0 - 105.0%
Precision (%RSD)	$\leq 2.0\%$	$\leq 2.0\%$	$\leq 5.0\%$
LOQ	Low (ng/mL range)	Low (pg/injection)	Moderate ($\mu\text{g/mL}$ range)

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of **5-Nitro-2-pyridineacetonitrile**. The choice of method will depend on the specific analytical need, with HPLC offering the best combination of specificity, sensitivity, and versatility for most applications in a drug development setting. Adherence to the outlined validation protocols is essential to ensure data integrity and regulatory compliance.

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